

A Comparative Analysis of Thiosulfate Sulfurtransferase (TSTD1) Crystal Structures: Human vs. Yeast Homolog

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A detailed examination of the structural architecture of human TSTD1 and its yeast counterpart reveals key evolutionary divergences in this crucial enzyme involved in hydrogen sulfide metabolism and redox signaling. This guide provides a comprehensive comparison of the crystal structures of human TSTD1 and its homolog from Saccharomyces cerevisiae, offering insights for researchers in structural biology, enzymology, and drug development.

Due to the current lack of publicly available crystal structures for TSTD1 from other species, this guide focuses on a detailed comparison between the human protein and its well-characterized yeast homolog, RDL1. This comparative analysis highlights conserved structural motifs and key differences that may underlie their distinct functional nuances.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for human TSTD1 and Saccharomyces cerevisiae RDL1, providing a quantitative basis for structural comparison.



Parameter	Human TSTD1 (PDB: 6BEV)	Saccharomyces cerevisiae RDL1 (PDB: 3D1P)
Resolution (Å)	1.04	2.10
R-value work	0.130	0.198
R-value free	0.144	0.246
Space Group	P 21 21 21	P 21 21 21
Unit Cell a (Å)	39.33	51.13
Unit Cell b (Å)	48.58	61.26
Unit Cell c (Å)	62.15	73.18
Unit Cell α (°)	90.00	90.00
Unit Cell β (°)	90.00	90.00
Unit Cell γ (°)	90.00	90.00

Structural Insights and Key Differences

Human TSTD1 is a single-domain cytoplasmic sulfurtransferase that plays a role in the sulfide oxidation pathway. [1] Its crystal structure, resolved at a high resolution of 1.04 Å, reveals a fold characteristic of the rhodanese/thiosulfate sulfurtransferase family, featuring a central parallel β -sheet surrounded by α -helices.

A notable distinction of human TSTD1 is its exposed active site, which contrasts with the more sequestered active sites of other well-studied sulfurtransferases like rhodanese and mercaptopyruvate sulfurtransferase. This exposed active site in human TSTD1 is thought to be important for its interaction with its physiological partner, thioredoxin, suggesting a role in sulfide-based signaling pathways.[1]

Comparison with the Saccharomyces cerevisiae homolog, RDL1, reveals a generally conserved overall fold. However, specific differences in loop regions and the electrostatic surface potential around the active site are likely to account for variations in substrate specificity and kinetic properties between the human and yeast enzymes.



TSTD1 Signaling Pathway

TSTD1 is implicated in a signaling pathway involving thioredoxin (Trx). TSTD1 catalyzes the transfer of a sulfur atom from thiosulfate to its active site cysteine, forming a persulfide intermediate. This persulfide is then transferred to thioredoxin, which in turn can modulate the activity of downstream target proteins through persulfidation. This process is crucial for redox signaling and cellular responses to oxidative stress.



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Caption: TSTD1-mediated persulfidation of thioredoxin, a key step in sulfide-based signaling.

Experimental Protocols

The experimental procedures for the determination of the human TSTD1 crystal structure (PDB ID: 6BEV) are summarized below.

Protein Expression and Purification

A synthetic cDNA of human TSTD1, codon-optimized for Escherichia coli expression, was used. The recombinant protein was expressed in E. coli and purified using affinity and size-exclusion chromatography. The final protein sample was concentrated to 10-20 mg/mL in a buffer containing 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl.

Crystallization

Crystals of human TSTD1 were grown at 20°C using the hanging drop vapor diffusion method. The crystallization drops were prepared by mixing equal volumes of the protein solution and a reservoir solution containing 0.1 M MES buffer (pH 6.5), 20% (w/v) polyethylene glycol 6000, and 0.2 M ammonium sulfate.

Data Collection and Structure Determination



X-ray diffraction data were collected from a single crystal at a synchrotron source. The structure was solved by molecular replacement using a homologous protein structure as a search model. The model was then refined using iterative cycles of manual model building and computational refinement. The final structure was validated for its geometric quality and agreement with the experimental data.

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References

- 1. Thiosulfate sulfurtransferase-like domain-containing 1 protein interacts with thioredoxin PubMed [pubmed.ncbi.nlm.nih.gov]
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